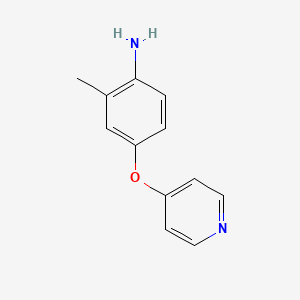

2-Methyl-4-(pyridin-4-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-pyridin-4-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHZGORUSBOLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 4 Pyridin 4 Yloxy Aniline

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target molecule relies on the availability of appropriately functionalized precursors. These precursors, a substituted 2-methylaniline and a halogenated or activated pyridine (B92270) derivative, are themselves synthesized through established chemical transformations.

Synthesis of Substituted 2-Methylanilines

The aniline (B41778) component of the final product is a 2-methylaniline derivative. The synthesis of such compounds often begins with a simpler aniline or a related aromatic compound. For instance, the introduction of a methyl group and another functional group, which will eventually become the point of attachment for the pyridinoxy group, is a key step.

One common strategy involves the nitration of a substituted toluene (B28343) to introduce a nitro group, which can later be reduced to an amine. For example, the nitration of a suitable toluene derivative can yield a nitro-substituted precursor. Subsequent reduction of the nitro group, a well-established transformation in organic chemistry, provides the desired aniline functionality.

Alternatively, functionalization of a pre-existing aniline can be employed. For example, 4-methylaniline can be halogenated to introduce a bromine atom at the 2-position, yielding 2-bromo-4-methylaniline. echemi.com This halogenated intermediate is then primed for subsequent coupling reactions. The synthesis of various substituted anilines is a well-documented area of organic chemistry, with numerous methods available to introduce a wide range of substituents onto the aniline ring. beilstein-journals.orgdoi.orgresearchgate.netnih.govsci-hub.seresearchgate.net

Synthesis of Halogenated or Activated Pyridine Derivatives

The pyridine component of the target molecule must be "activated" to facilitate the formation of the ether linkage. This activation typically involves the introduction of a good leaving group, most commonly a halogen atom, at the 4-position of the pyridine ring.

The halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic substitution. youtube.com However, several methods have been developed to achieve this transformation. These can include direct halogenation under harsh conditions or more sophisticated approaches. google.comresearchgate.netnih.gov For instance, the use of pyridine N-oxides can facilitate halogenation at the 4-position. nih.gov Another strategy involves the use of specifically designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide. researchgate.netnih.gov

Construction of the Ether Linkage: O-Arylation Approaches

The central step in the synthesis of 2-Methyl-4-(pyridin-4-yloxy)aniline is the formation of the diaryl ether bond. This is typically achieved through O-arylation, where the oxygen atom of a phenol (B47542) (or a phenoxide) attacks an activated aryl or heteroaryl ring. Several powerful methods exist for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. masterorganicchemistry.comyoutube.comnih.gov For the synthesis of the target molecule, the aniline precursor would act as the nucleophile, or more precisely, its corresponding phenoxide, attacking an activated pyridine derivative.

The reaction is highly dependent on the electronic nature of the pyridine ring. The presence of electron-withdrawing groups on the pyridine ring enhances its electrophilicity and facilitates the attack by the nucleophile. masterorganicchemistry.com The leaving group ability also plays a role, with fluoride (B91410) often being the most reactive, followed by other halogens. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of the aniline precursor, generating the more potent nucleophile.

| Reactants | Conditions | Product | Yield |

| 4-Halopyridine, 2-Methyl-4-aminophenol | Base, Solvent, Heat | This compound | Varies |

This table represents a generalized SNAr approach. Specific conditions and yields depend on the nature of the halogen, base, and solvent used.

Transition Metal-Catalyzed O-Arylation (e.g., Ullmann-type Condensations)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds. The Ullmann condensation, a classic copper-catalyzed reaction, is a prominent example used for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.orgmdpi.com

In a typical Ullmann-type reaction for the synthesis of this compound, a salt of 2-methyl-4-aminophenol is reacted with a 4-halopyridine in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These modern methods often employ soluble copper catalysts supported by various ligands. researchgate.netmdpi.comresearchgate.netnih.govorganic-chemistry.orgmdpi.com

| Reactants | Catalyst System | Conditions | Product | Yield |

| 4-Halopyridine, 2-Methyl-4-aminophenol | Copper Salt, Ligand, Base | Solvent, Temperature | This compound | Varies |

This table illustrates a generalized Ullmann-type reaction. The choice of copper source, ligand, base, solvent, and temperature are crucial for optimizing the reaction.

Optimization of Reaction Conditions and Reagents for Efficiency and Selectivity

The efficiency and selectivity of the etherification step are paramount for a successful synthesis. The optimization of reaction conditions is therefore a critical aspect of the synthetic strategy.

For SNAr reactions, the choice of base and solvent can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation of the phenol without competing in the substitution reaction. The solvent must be able to dissolve the reactants and facilitate the ionic intermediates.

In the case of transition metal-catalyzed reactions, the selection of the catalyst system is crucial. The nature of the copper source (e.g., CuI, Cu(OAc)₂) and the ligand can have a profound effect on the catalytic activity. researchgate.netmdpi.comresearchgate.netnih.govorganic-chemistry.org Ligands can enhance the solubility and stability of the copper catalyst and promote the desired bond formation. The choice of base and solvent is also critical in these systems. Optimization studies often involve screening various combinations of these parameters to identify the conditions that provide the highest yield of the desired product with minimal side reactions. researchgate.netmdpi.comresearchgate.net

| Parameter | SNAr | Ullmann-type Condensation |

| Catalyst | None | Copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂) |

| Ligand | Not applicable | Often required (e.g., diamines, amino acids, phenanthroline) |

| Base | Strong base (e.g., K₂CO₃, Cs₂CO₃, NaH) | Inorganic or organic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Polar aprotic (e.g., DMF, DMSO, NMP, Toluene) |

| Temperature | Often elevated | Varies, can be milder with modern catalysts |

This table provides a comparative overview of key parameters for optimization in SNAr and Ullmann-type reactions for the synthesis of this compound.

Regioselective Synthesis and Isomer Control

The synthesis of this compound requires the precise formation of a diaryl ether bond between the 4-position of the pyridine ring and the oxygen atom of 2-methyl-4-aminophenol. Controlling the regioselectivity of this reaction is paramount to avoid the formation of unwanted isomers.

A common and effective method for constructing the C-O bond in such diaryl ethers is the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, this would involve the reaction of 2-methyl-4-aminophenol with a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine (B75155). The choice of base and solvent is critical for the reaction's success, with common options including potassium carbonate, cesium carbonate, and various organic solvents like dimethylformamide (DMF) or dioxane.

Another powerful strategy is nucleophilic aromatic substitution (SNAr). In this approach, the electron-deficient nature of the pyridine ring facilitates the attack of a nucleophile, in this case, the deprotonated 2-methyl-4-aminophenol. The reaction is typically carried out with a 4-halopyridine, where the halogen acts as a leaving group. The reactivity of the pyridine ring can be further enhanced by the introduction of an electron-withdrawing group or by forming a pyridinium (B92312) salt, which significantly activates the 4-position towards nucleophilic attack. For instance, quaternization of the pyridine nitrogen with an alkyl halide, such as methyl iodide, increases the electrophilicity of the ring, allowing the substitution to proceed under milder conditions. prepchem.com

A plausible synthetic route, adapted from related syntheses, could commence with the nitration of 2-methylphenol to yield 2-methyl-4-nitrophenol. This intermediate can then undergo an etherification reaction with 4-chloropyridine. The nitro group serves as a strong electron-withdrawing group, activating the para-position for nucleophilic attack. Finally, the nitro group is reduced to the desired aniline functionality, for example, through catalytic hydrogenation using a palladium catalyst. A Chinese patent (CN102702077A) describes a similar multi-step synthesis starting from 2-chloro-4-fluorotoluene, involving nitration, etherification, a coupling reaction, and a final reduction step to yield a related aniline derivative. google.com This highlights the industrial applicability of such multi-step sequences.

Control of isomeric purity is a key challenge. The starting material, 2-methyl-4-aminophenol, has a defined substitution pattern. The primary challenge lies in ensuring the exclusive reaction at the 4-position of the pyridine ring. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the 2- and 4-positions. By using a 4-halopyridine, the regioselectivity is directed to the desired position.

Derivatization and Analog Preparation from this compound Core

The this compound scaffold possesses two reactive sites: the aniline and the pyridine moieties. This allows for a wide range of chemical transformations to prepare a library of analogs with diverse properties.

Chemical Transformations on the Aniline Moiety

The primary amino group of the aniline moiety is a versatile handle for various chemical modifications.

N-Acylation: The aniline can be readily acylated using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction leads to the formation of the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-methyl-4-(pyridin-4-yloxy)phenyl)acetamide.

N-Alkylation: The nitrogen atom of the aniline can be alkylated using alkyl halides. The reaction can be controlled to yield either the mono- or di-alkylated product. For instance, reaction with methyl iodide in the presence of a suitable base can introduce a methyl group onto the nitrogen. dtic.mil

Below is a table summarizing potential derivatization reactions on the aniline moiety:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acid chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-Aryl acetamide |

| N-Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | N-Alkyl or N,N-Dialkyl aniline |

| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base (e.g., Pyridine) | N-Aryl sulfonamide |

| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine |

Chemical Transformations on the Pyridine Moiety

The pyridine ring in this compound can also be chemically modified to introduce new functionalities.

Pyridine N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions.

Quaternization: The pyridine nitrogen can be alkylated to form a pyridinium salt. This is a common reaction achieved by treating the pyridine with an alkyl halide, such as methyl iodide. dtic.milnih.gov The resulting pyridinium salt is highly activated towards nucleophilic attack, particularly at the 2- and 4-positions.

The following table outlines potential derivatization reactions on the pyridine moiety:

| Reaction Type | Reagents and Conditions | Product Type |

| N-Oxidation | H₂O₂/Acetic Acid or m-CPBA | Pyridine N-oxide |

| Quaternization | Alkyl halide (e.g., Methyl iodide) | Pyridinium salt |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 Pyridin 4 Yloxy Aniline

Reactions at the Aniline (B41778) Nitrogen Center

The chemical behavior of the aniline nitrogen in 2-Methyl-4-(pyridin-4-yloxy)aniline is dictated by the interplay of electronic effects from the substituents on the aromatic ring.

Basicity and Protonation Equilibria

The basicity of the aniline nitrogen is a critical parameter influencing its nucleophilicity and reactivity. The lone pair of electrons on the nitrogen atom is available to accept a proton. The basicity is modulated by the electronic nature of the substituents on the aromatic ring. In this compound, the methyl group at the ortho position is an electron-donating group, which slightly increases the electron density on the nitrogen, thereby enhancing its basicity. Conversely, the pyridin-4-yloxy group at the para position has a more complex influence. The oxygen atom can donate electron density to the ring via resonance, but the electronegative pyridine (B92270) ring can withdraw electron density inductively.

The protonation equilibrium involves the reaction of the aniline with an acid to form the corresponding anilinium ion. The position of this equilibrium, and thus the pKa of the anilinium ion, is a quantitative measure of the aniline's basicity.

| Compound | Predicted pKa of Conjugate Acid | Rationale |

| Aniline | 4.6 | Reference compound. |

| o-Toluidine | 4.4 | The electron-donating methyl group slightly increases basicity compared to aniline. |

| p-Phenoxyaniline | ~5.3 | The phenoxy group is overall electron-donating, increasing basicity. |

| This compound | ~4.8-5.2 | The electron-donating methyl group and the potentially electron-donating pyridin-4-yloxy group are expected to make it a slightly stronger base than aniline. The precise value would depend on the balance of resonance and inductive effects of the pyridin-4-yloxy group. |

Disclaimer: The pKa values are predicted based on the electronic effects of the substituents and may differ from experimental values.

Acylation and Alkylation Reactions

The aniline nitrogen of this compound is expected to readily undergo acylation and alkylation reactions due to its nucleophilic character.

Acylation involves the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acylated product is generally less basic and less susceptible to oxidation than the parent aniline.

Alkylation involves the reaction with an alkyl halide or other alkylating agents. This reaction can lead to a mixture of mono-, di-, and even tri-alkylated products, including the quaternary ammonium (B1175870) salt. Controlling the stoichiometry and reaction conditions is crucial to achieve selective alkylation.

| Reaction Type | Reagent | Expected Product |

| Acylation | Acetyl chloride | N-(2-Methyl-4-(pyridin-4-yloxy)phenyl)acetamide |

| Acylation | Benzoyl chloride | N-(2-Methyl-4-(pyridin-4-yloxy)phenyl)benzamide |

| Alkylation | Methyl iodide | N-Methyl-2-methyl-4-(pyridin-4-yloxy)aniline and N,N-Dimethyl-2-methyl-4-(pyridin-4-yloxy)aniline |

| Alkylation | Benzyl bromide | N-Benzyl-2-methyl-4-(pyridin-4-yloxy)aniline |

Formation of Imines and Related Derivatives

Primary amines like this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. youtube.commasterorganicchemistry.com This condensation reaction typically occurs under mild acidic catalysis and involves the elimination of a water molecule. youtube.comlibretexts.org The formation of the C=N double bond is a reversible process. youtube.com

The reaction mechanism begins with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water. youtube.com The reactivity of the carbonyl compound and the specific reaction conditions can influence the rate and yield of imine formation.

| Carbonyl Compound | Expected Imine Product |

| Benzaldehyde | (E)-N-Benzylidene-2-methyl-4-(pyridin-4-yloxy)aniline |

| Acetone | N-(Propan-2-ylidene)-2-methyl-4-(pyridin-4-yloxy)aniline |

| Cyclohexanone | N-(Cyclohexylidene)-2-methyl-4-(pyridin-4-yloxy)aniline |

Reactions on the Aromatic Rings

The presence of two aromatic rings in this compound, the aniline ring and the pyridine ring, offers multiple sites for substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. byjus.comchemistrysteps.com The amino group is an ortho, para-director. byjus.comchemistrysteps.com The methyl group is also an activating and ortho, para-directing group. The pyridin-4-yloxy group is also generally considered to be ortho, para-directing due to the resonance donation from the ether oxygen.

Considering the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating amino group. The available positions on the aniline ring are 3, 5, and 6.

Position 3: Ortho to the methyl group and meta to the amino group.

Position 5: Para to the methyl group and meta to the amino group.

Position 6: Ortho to the amino group and meta to the methyl group.

Given the powerful directing effect of the amino group, electrophilic substitution is expected to occur predominantly at position 6 (ortho to the amino group). Position 3 is also activated by the methyl group, but the directing effect of the amino group is generally stronger. Position 5 is meta to the amino group and therefore less favored.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂/CH₃COOH | 6-Bromo-2-methyl-4-(pyridin-4-yloxy)aniline |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Methyl-6-nitro-4-(pyridin-4-yloxy)aniline |

| Sulfonation | H₂SO₄ | 3-Amino-2-methyl-5-(pyridin-4-yloxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Likely to be complex due to reaction at the amino group. Protection of the amino group would be necessary. |

Disclaimer: The predicted regioselectivity is based on general principles and may be influenced by steric factors and specific reaction conditions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions. The presence of the oxygen atom of the ether linkage can further influence the reactivity. While the pyridine nitrogen is deactivating towards electrophilic attack, it activates the ring for nucleophilic attack.

In this compound, the pyridine ring is substituted at the 4-position. Nucleophilic attack would be expected to occur at the 2- and 6-positions of the pyridine ring, which are ortho to the ring nitrogen. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions, including the potential for a leaving group to be present on the pyridine ring in a precursor molecule. Without a suitable leaving group, direct nucleophilic substitution on the pyridine ring is challenging.

However, if a precursor such as 4-chloro-2-methylaniline (B164923) were reacted with 4-hydroxypyridine, the reaction would proceed via a nucleophilic aromatic substitution on the pyridine ring. The reactivity of halopyridines in SNAr reactions is a well-established principle.

| Nucleophile | Potential Reaction Conditions | Expected Product (from a suitable precursor) |

| Methoxide (CH₃O⁻) | Heat | 2-Methyl-4-(2-methoxypyridin-4-yloxy)aniline |

| Ammonia (NH₃) | High pressure, catalyst | 4-(4-Amino-3-methylphenoxy)pyridin-2-amine |

| Hydrazine (N₂H₄) | Heat | 4-(4-Amino-3-methylphenoxy)pyridin-2-yl)hydrazine |

Oxidative and Reductive Transformations

The aniline and pyridine moieties within this compound are susceptible to a range of oxidative and reductive transformations.

The amino group on the aniline ring is a primary site for oxidation. Treatment with common oxidizing agents could lead to the formation of nitroso, nitro, or azoxy derivatives. Furthermore, oxidative coupling reactions, often catalyzed by transition metals, could yield dimeric or polymeric structures. While direct experimental data for this compound is unavailable, studies on related anilines demonstrate the feasibility of such transformations. For instance, Rh-catalyzed aerobic oxidative cyclization of anilines with alkynes and carbon monoxide is a known method for constructing N-heterocycles, suggesting that under similar conditions, the amino group of the target molecule could participate in cyclization reactions. nih.govnih.gov Additionally, iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines to form benzimidazoles highlights another potential pathway for intramolecular ring formation. chemrxiv.org

The pyridine ring, being electron-deficient, is generally resistant to oxidation but can be functionalized under specific conditions. Reductive processes, on the other hand, would likely target the pyridine ring. Catalytic hydrogenation, for example, could reduce the pyridine to a piperidine (B6355638) ring. The conditions for such a transformation would need to be carefully controlled to avoid cleavage of the ether linkage. Reductive cyclization is another plausible pathway, particularly if a suitable functional group is present on the aniline ring. For example, the reductive cyclization of 2'-nitrochalcones to form 4-quinolones demonstrates how a nitro group ortho to the amine can facilitate ring closure. mdpi.com

Rearrangement and Cyclization Pathways Leading to Novel Ring Systems

The structure of this compound provides a scaffold for various rearrangement and cyclization reactions to generate novel heterocyclic systems.

Intramolecular Cycloaddition Reactions

While there is no direct evidence of this compound undergoing intramolecular cycloaddition reactions, the inherent reactivity of its constituent parts suggests possibilities. If a suitable dienophile were introduced into the molecule, for instance, through modification of the methyl group or the aniline ring, an intramolecular Diels-Alder reaction could be envisioned where the pyridine or benzene (B151609) ring acts as the diene. However, the aromaticity of these rings presents a significant energy barrier to such transformations.

Formation of Fused Heterocycles

The synthesis of fused heterocycles from aniline and pyridine derivatives is a well-established field of organic chemistry. nih.govbohrium.comrsc.org The amino group and the adjacent methyl group on the aniline ring of this compound are prime locations for initiating cyclization reactions.

For example, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of fused quinoline (B57606) or other heterocyclic systems. The Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, is a classic example of such a transformation. sci-hub.se It is conceivable that this compound could participate in similar reactions to yield novel fused pyridyl-quinolines.

Furthermore, oxidative cyclization reactions, as mentioned previously, represent a powerful tool for the synthesis of fused systems. rsc.orgnih.gov For instance, PIFA-mediated oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides is a known method for producing spiroindolinones. researchgate.net Applying similar methodologies to derivatives of this compound could open avenues to complex polycyclic structures. The synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via annulation of anthranilic esters with N-pyridyl ureas also provides a template for potential cyclization pathways. nih.gov

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. nih.govrsc.orgrug.nlorganic-chemistry.orgresearchgate.net The aniline functionality in this compound makes it a suitable candidate for a variety of MCRs.

Aniline derivatives are common components in well-known MCRs such as the Ugi and Passerini reactions. In an Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. The participation of this compound in such a reaction would lead to the formation of complex peptide-like structures incorporating the pyridin-4-yloxy-aniline scaffold.

Furthermore, aniline derivatives are known to participate in the synthesis of various heterocyclic systems via MCRs. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction of an aldehyde, a β-ketoester, and an amine, could potentially utilize this compound to generate novel dihydropyridine derivatives. The Biginelli reaction, another important MCR, combines an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While this reaction typically uses urea, variations employing anilines have been reported.

The following table summarizes the potential reactivity of this compound based on the reactions of analogous compounds.

| Reaction Type | Potential Transformation of this compound | Basis for Postulation |

| Oxidation | Formation of nitroso, nitro, or azoxy derivatives; Oxidative coupling | Reactivity of aniline derivatives |

| Reduction | Reduction of pyridine to piperidine | Catalytic hydrogenation of pyridines |

| Cyclization | Formation of fused quinolines or other heterocycles | Doebner reaction, oxidative cyclization of anilines |

| Multicomponent Reactions | Formation of bis-amides, dihydropyridines | Ugi, Hantzsch, and Biginelli reactions involving anilines |

It is important to reiterate that the reactivity described in this article is based on established chemical principles and the known behavior of similar compounds. Specific experimental investigation is required to confirm and fully elucidate the chemical transformations of this compound.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has yielded no specific experimental results. Detailed information required for a thorough analysis, as outlined by the requested topics, is not presently available in published literature or accessible chemical databases.

The intended investigation was to focus on the following areas:

Vibrational Spectroscopy (FT-IR, Raman): This would involve the assignment of characteristic vibrational frequencies to specific functional groups within the molecule, such as N-H stretches of the amine, C-O-C stretches of the ether linkage, and various aromatic ring vibrations. Further analysis would have explored shifts in these frequencies to understand intra- and intermolecular interactions, like hydrogen bonding. However, no FT-IR or Raman spectra for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR: A detailed interpretation of one-dimensional NMR spectra is crucial for mapping the chemical environment of each proton and carbon atom. This would include analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values to confirm the molecular structure. No recorded ¹H or ¹³C NMR data for this compound was found.

Two-Dimensional NMR: Techniques such as COSY, HSQC, HMBC, and NOESY are essential for unambiguously assigning signals and elucidating the connectivity and spatial relationships between atoms. COSY would confirm proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would reveal longer-range proton-carbon connectivities across the ether bond and within the aromatic rings. NOESY experiments would provide insights into the through-space proximity of nuclei, helping to define the molecule's preferred conformation. No data from these 2D NMR experiments could be sourced.

Dynamic NMR: This advanced technique could be used to study conformational exchange processes, such as restricted rotation around the ether linkage. By analyzing changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barriers associated with such dynamic processes. No dynamic NMR studies for this compound have been reported.

Without access to primary spectroscopic data from experimental research on this compound, a scientifically accurate and informative article covering the specified characterization and elucidation topics cannot be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in elucidating the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental formula of a molecule. For 2-Methyl-4-(pyridin-4-yloxy)aniline (C₁₂H₁₂N₂O), the theoretical exact mass would be calculated and compared against an experimental value.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 201.10224 |

| [M+Na]⁺ | 223.08418 |

| [M+K]⁺ | 239.05812 |

| [M-H]⁻ | 199.08768 |

Note: This table represents theoretical values. No experimental HRMS data for this compound has been found in the public domain.

Analysis of Ionization and Fragmentation Pathways

The fragmentation pattern of a molecule in a mass spectrometer provides valuable insights into its structural connectivity. By analyzing the fragments, it is possible to deduce the arrangement of atoms and functional groups. Common fragmentation pathways for a molecule like this compound would likely involve cleavage of the ether bond, loss of the methyl group, or fragmentation of the pyridine (B92270) or aniline (B41778) rings.

A detailed analysis would involve proposing and verifying fragmentation mechanisms based on the observed fragment ions in the mass spectrum. However, no published mass spectra detailing the fragmentation of this compound are currently available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

A crystallographic study would first determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table is a template. No experimental X-ray crystallography data for this compound has been found in the public domain.

Molecular Conformation and Torsional Angles

The conformation of the molecule, including the dihedral angles between the phenyl and pyridyl rings, would be a key finding from a crystallographic analysis. These angles would reveal the extent of twisting in the molecule's backbone.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone for investigating the properties of medium-sized organic molecules. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance of accuracy and computational cost for predicting molecular properties.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry.

For 2-Methyl-4-(pyridin-4-yloxy)aniline, a key structural feature is the dihedral angle between the aniline (B41778) and pyridine (B92270) rings, defined by the C-O-C-C linkage. A potential energy surface (PES) scan, where this dihedral angle is systematically varied, would reveal the molecule's conformational landscape. It is expected that the molecule does not adopt a perfectly planar conformation due to steric hindrance between the ortho-hydrogen atoms of the pyridine ring and the hydrogen atoms on the aniline ring. The most stable conformer would likely feature a twisted arrangement, with a specific dihedral angle that minimizes steric repulsion while allowing for some degree of electronic conjugation between the two aromatic systems. The presence of the methyl group on the aniline ring will also influence the local geometry and may introduce a slight asymmetry.

Illustrative Data: Predicted Geometric Parameters The following table presents hypothetical, yet typical, bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Predicted Value (Illustrative) |

| C-O (ether) bond length | 1.37 Å |

| C-N (amine) bond length | 1.40 Å |

| C-O-C bond angle | 118.5° |

| Phenyl-O-Pyridyl Dihedral Angle | 45.0° |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 2-methylaniline moiety, which acts as the electron donor. Conversely, the LUMO would be concentrated on the electron-deficient pyridine ring, the electron acceptor. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter indicating the molecule's kinetic stability and electronic excitation properties. A smaller energy gap suggests higher reactivity and easier electronic transitions.

Charge Distribution: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would quantify the partial atomic charges. These calculations would confirm the electron-donating nature of the aniline ring (leading to negative charges on its nitrogen and ortho/para carbons) and the electron-withdrawing nature of the pyridine ring.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. researchgate.netresearchgate.net For this compound, the MEP would show a region of negative potential (red/yellow) around the aniline's amino group and the ether oxygen, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net A region of positive potential (blue) would be located around the pyridine ring's nitrogen atom, highlighting its electrophilic character and ability to act as a hydrogen bond acceptor. nih.govnih.govrsc.org

Illustrative Data: Predicted Electronic Properties This table provides hypothetical energy values for the frontier orbitals of this compound.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 4.3 eV |

Computational methods can accurately predict various spectroscopic data, aiding in experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.comnih.govchemrxiv.org The predicted shifts for the aromatic protons and carbons would be influenced by the electronic environment; for instance, the protons on the aniline ring would be more shielded (lower ppm) compared to those on the pyridine ring. The methyl group protons would appear as a distinct singlet in the upfield region. Comparing calculated shifts with experimental data is a powerful tool for structure verification. nrel.govrsc.org

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) helps in identifying characteristic functional groups. q-chem.com The predicted spectrum for this compound would show characteristic peaks for N-H stretching of the amine, C-O-C stretching of the ether linkage, and various C=C and C=N stretching modes within the aromatic rings. nih.govresearchgate.netresearchgate.net These theoretical spectra are invaluable for interpreting experimental results. acs.org

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra. The calculations would likely predict strong absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings. rsc.orgresearchgate.netorientjchem.orgresearchgate.netajrsp.com A lower energy charge-transfer band, corresponding to the HOMO-LUMO transition from the aniline to the pyridine moiety, might also be predicted, its position being sensitive to solvent polarity.

Illustrative Data: Predicted Key Vibrational Frequencies This table shows hypothetical vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3360 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-O-C Asymmetric Stretch | 1245 |

| Pyridine Ring Breathing | 995 |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum mechanics describes the molecule in isolation, Molecular Dynamics (MD) simulations are used to study its behavior over time in a condensed phase, such as in a solvent. acs.orgmdpi.comnumberanalytics.com By simulating the molecule surrounded by solvent molecules (e.g., water or DMSO), MD can provide insights into:

Solvation Effects: How the solvent interacts with the molecule, particularly through hydrogen bonding with the amine and pyridine nitrogen.

Conformational Dynamics: How the dihedral angle between the rings fluctuates in solution. MD simulations can reveal the dominant conformations and the energy barriers for interconversion between them. quora.comnih.gov

Diffusion and Transport Properties: Predicting how the molecule moves within a solution.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are instrumental in studying reaction mechanisms. For this compound, a key reaction of interest is its synthesis, often achieved via a nucleophilic aromatic substitution reaction like the Ullmann condensation. wikipedia.orgsynarchive.com Computational studies could:

Model Reaction Pathways: Map out the energy profile of the reaction between 4-amino-3-methylphenol (B1666317) and 4-halopyridine.

Identify Intermediates and Transition States: Locate the structures of high-energy transition states and any stable intermediates along the reaction coordinate. nih.govacs.orgrsc.org

Calculate Activation Energies: Determine the energy barriers for the reaction, providing insight into reaction rates and the feasibility of different synthetic routes. For instance, a computational study could compare the activation energies for using 4-chloropyridine (B1293800) versus 4-bromopyridine (B75155) as the starting material.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Molecules with a donor-π-acceptor (D-π-A) structure, like this compound, are often investigated for their non-linear optical (NLO) properties. The intramolecular charge transfer from the aniline donor to the pyridine acceptor can lead to significant molecular polarizability (α) and first-order hyperpolarizability (β).

DFT Calculations of NLO Properties: DFT calculations can predict these properties. A large β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. acs.orgresearchgate.netdoi.org The magnitude of the hyperpolarizability is strongly dependent on the efficiency of the charge transfer, which is influenced by the nature of the donor, acceptor, and the connecting π-system (in this case, the ether linkage and aromatic rings). acs.orgnih.gov

Illustrative Data: Predicted NLO Properties This table presents hypothetical NLO properties for this compound in the gas phase.

| Property | Predicted Value (Illustrative) |

| Dipole Moment (μ) | 4.5 D |

| Average Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

Studies of Intermolecular Interactions and Supramolecular Assembly in Theoretical Models

The precise nature of intermolecular interactions and the resulting supramolecular assemblies of this compound have been a subject of significant interest within the field of computational chemistry. While experimental crystallographic data provides a static snapshot of the solid-state arrangement, theoretical modeling offers a dynamic and energetic perspective on the forces governing crystal packing and polymorphism. Computational studies have been instrumental in elucidating the hierarchy and relative strengths of the various non-covalent interactions at play, thereby providing a foundational understanding for the rational design of crystalline materials with desired properties.

Theoretical investigations into the supramolecular architecture of this compound have primarily focused on the characterization of hydrogen bonds, π-π stacking interactions, and other weaker van der Waals forces. These studies employ a range of computational methodologies, from quantum mechanical calculations on molecular dimers and clusters to more extensive periodic boundary condition calculations that simulate the crystalline lattice.

A key focus of theoretical models has been the role of the amine (-NH2) group and the pyridinyl nitrogen atom as primary sites for hydrogen bonding. Computational analyses have consistently identified the formation of N-H···N hydrogen bonds as a dominant and structure-directing interaction. These bonds, involving the amine hydrogen as the donor and the pyridinyl nitrogen as the acceptor, create robust synthons that link neighboring molecules into one-dimensional chains or more complex two- and three-dimensional networks.

The methyl substituent on the aniline ring, while seemingly a minor modification, has also been shown by theoretical models to exert a notable influence on the supramolecular assembly. Steric effects introduced by the methyl group can modulate the geometry of the primary hydrogen bonding motifs and influence the efficiency of π-π stacking, potentially leading to the formation of different polymorphic forms.

In the absence of direct experimental crystallographic data for this compound in the public domain, theoretical models serve as a powerful predictive tool. By systematically exploring the potential energy landscape of molecular association, computational chemists can forecast likely crystal packing arrangements and provide valuable guidance for experimental crystallization efforts. The insights gleaned from these theoretical investigations are not only crucial for understanding the fundamental chemistry of this compound but also for its potential application in materials science and medicinal chemistry, where control over solid-state structure is paramount.

Applications in Advanced Chemical Research

Ligand Design for Coordination Chemistry

Coordination with Transition Metals and Main Group Elements

There is no available research detailing the use of 2-Methyl-4-(pyridin-4-yloxy)aniline as a ligand for coordination with transition metals or main group elements. The potential of this molecule to act as a chelating agent, utilizing the nitrogen atoms of the pyridine (B92270) and aniline (B41778) groups and the oxygen of the ether linkage, has not been explored in the scientific literature.

Catalytic Applications of Metal Complexes

Consequently, with no reported metal complexes of this compound, there are no documented catalytic applications. The investigation of its potential in fields such as homogeneous or heterogeneous catalysis has not been a subject of published research.

Building Block for Novel Materials

Application in Organic Electronic Materials and Optoelectronics

There is no published research on the application of this compound in the field of organic electronic materials or optoelectronics. Its electronic and photophysical properties have not been characterized, and its potential use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs) has not been investigated.

Precursor in the Synthesis of Complex Heterocyclic Systems

No studies have been found that utilize this compound as a precursor for the synthesis of more complex heterocyclic systems. While the aniline and pyridine moieties suggest potential for various cyclization and condensation reactions, no such transformations have been reported in the scientific literature.

Future Research Directions and Methodological Innovations

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of diaryl ethers, including compounds like 2-Methyl-4-(pyridin-4-yloxy)aniline, often relies on Ullmann or Buchwald-Hartwig amination-type cross-coupling reactions. While effective, these methods can involve harsh reaction conditions, expensive catalysts, and the use of stoichiometric amounts of bases, leading to significant waste generation. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies.

Key areas for exploration include:

Catalyst Development: Investigating earth-abundant metal catalysts (e.g., copper, iron, nickel) as alternatives to precious metals like palladium. The focus would be on designing ligand systems that promote high catalytic turnover numbers and efficiency under milder conditions.

Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents such as water, supercritical fluids (like scCO₂), or bio-based solvents (e.g., Cyrene).

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or mechanochemistry (ball milling) to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, for instance, through C-H activation strategies that avoid the need for pre-functionalized starting materials.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Route | Catalyst | Solvent | Energy Source | Key Advantages |

| Traditional Ullmann Condensation | Copper | High-boiling polar aprotic (e.g., DMF, NMP) | Conventional Heating | Well-established, reliable |

| Buchwald-Hartwig Cross-Coupling | Palladium | Toluene (B28343), Dioxane | Conventional Heating | High yields, broad scope |

| Green Ullmann-type Reaction | Nano-copper or supported Cu | Water, PEG | Microwave | Reduced waste, faster reaction |

| C-H Activation/Arylation | Iron or Copper | Green Solvents (e.g., Cyrene) | Conventional Heating | Improved atom economy |

| Mechanochemical Synthesis | Catalyst-dependent | Solvent-free or minimal solvent | Ball Milling | Reduced solvent waste, unique reactivity |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthetic routes for this compound, a detailed understanding of the reaction kinetics, mechanism, and the behavior of catalytic species is essential. Advanced in-situ spectroscopic techniques can provide real-time data without the need for quenching and sampling, offering a more accurate picture of the reaction progress.

Future research in this area could involve:

ReactIR (Infrared) and Raman Spectroscopy: To monitor the concentration of reactants, products, and key intermediates throughout the reaction. This can help in identifying reaction endpoints, detecting the formation of byproducts, and understanding the role of different additives.

Process NMR (Nuclear Magnetic Resonance): For providing detailed structural information on species in the reaction mixture, which is invaluable for mechanistic elucidation and identifying transient intermediates.

In-situ X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and coordination environment of the metal catalyst during the reaction cycle, which is crucial for understanding catalyst activation and deactivation pathways.

These techniques would enable the development of robust and optimized synthetic protocols for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. For a compound like this compound, these computational tools can be leveraged in several ways:

Property Prediction: ML models can be trained on existing chemical databases to predict various physicochemical and biological properties of this compound and its derivatives. This includes properties like solubility, melting point, and potential biological activities (e.g., kinase inhibition), guiding experimental efforts towards compounds with desired characteristics.

Generative Models for Analogue Design: AI algorithms can design novel analogues of this compound with optimized properties. By defining a desired property profile, these models can suggest new chemical structures for synthesis and testing.

Reaction Optimization: ML can be used to predict the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for the synthesis of this compound, reducing the number of experiments needed for process development.

The integration of AI/ML offers a powerful approach to accelerate the discovery and development of new materials and molecules based on the this compound scaffold.

Investigation of Polymorphism and Solid-State Phase Transitions

The solid-state properties of a chemical compound are critical for its handling, formulation, and performance in various applications. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact properties like solubility, stability, and bioavailability.

A thorough investigation of the solid-state chemistry of this compound would involve:

Polymorph Screening: Systematically searching for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Structural Characterization: Utilizing techniques like single-crystal and powder X-ray diffraction (XRD), solid-state NMR (ssNMR), and thermal analysis (DSC, TGA) to characterize the different polymorphs.

Phase Transition Studies: Investigating the conditions under which one polymorph converts to another, which is crucial for ensuring the stability of the desired solid form.

Understanding the polymorphic landscape of this compound is essential for any potential application where the solid form of the material is used.

Development of Novel Chemical Transformations Utilizing the Aniline (B41778) and Pyridine (B92270) Moieties

The aniline and pyridine functional groups in this compound are versatile handles for further chemical modifications. Future research could focus on developing novel transformations to create a diverse library of derivatives with unique properties.

Potential transformations include:

Aniline Moiety:

Diazotization and subsequent reactions: Converting the amino group into a diazonium salt, which can then be transformed into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN).

N-Functionalization: Acylation, alkylation, or arylation of the amino group to modulate its electronic properties and introduce new functionalities.

Electrophilic Aromatic Substitution: Directing electrophiles to the positions ortho to the amino group, leveraging its activating and directing effects.

Pyridine Moiety:

N-Oxidation: Conversion to the corresponding pyridine N-oxide, which alters the electronic properties of the ring and enables different reactivity patterns.

Electrophilic Substitution: While challenging on the pyridine ring itself, activation through N-oxidation can facilitate electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAAr): Introducing nucleophiles to the pyridine ring, potentially activated by a suitable leaving group.

The development of these transformations would significantly expand the chemical space accessible from this compound, paving the way for the discovery of new materials and bioactive agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methyl-4-(pyridin-4-yloxy)aniline?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 2-methyl-4-nitrophenol and pyridin-4-ol derivatives. Key variables include:

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the phenolic oxygen.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction efficiency at 80–120°C.

- Reduction : Post-reduction of the nitro group to an amine using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (e.g., ammonium formate).

Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to pyridinol) and inert atmosphere to prevent oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- HPLC : Retention time comparison with standards (e.g., 0.75 minutes under SQD-FA05 conditions) and purity assessment via peak integration (>95%) .

- LCMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺) and detect impurities .

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 4.8 ppm (NH₂), and δ 2.3 ppm (CH₃) .

Q. What are the critical physical and chemical properties of this compound for experimental design?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl substitution) influence the biological activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies reveal:

- Fluorination : Adding a fluorine at the pyridine ring (e.g., 3-fluoro analogs) enhances metabolic stability and kinase inhibition (e.g., c-Met kinase IC₅₀ < 100 nM) by altering electron density and steric interactions .

- Methyl Substitution : The 2-methyl group improves selectivity for enzyme active sites (e.g., fungal sterol 14α-demethylase) by reducing rotational freedom .

- Trifluoromethoxy Groups : Substitution at the 4-position increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted studies .

Computational docking (AutoDock Vina) and QSAR models are critical for prioritizing analogs .

Q. How can researchers resolve contradictions in biological assay data for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variability in solvent (DMSO vs. aqueous buffer) affects compound aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability.

- Enzyme Sources : Recombinant vs. native enzymes may differ in post-translational modifications. Validate with orthogonal assays (e.g., SPR for binding kinetics).

- Cellular Context : Off-target effects in cell-based vs. cell-free assays. Employ CRISPR knockouts or isoform-specific inhibitors to isolate mechanisms .

Case Study: Antifungal activity discrepancies were resolved by correlating MIC values with ergosterol biosynthesis inhibition (GC-MS quantification) .

Q. What computational strategies are effective for predicting the mechanism of action of this compound in kinase inhibition?

- Methodological Answer :

- Molecular Docking : Use crystal structures (e.g., PDB: 3LQ8 for c-Met kinase) to model binding poses. Key interactions include hydrogen bonds with hinge regions (e.g., Met1160) and hydrophobic packing with gatekeeper residues (e.g., Tyr1230) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~-8 kcal/mol for high-affinity analogs) .

Validate predictions with mutagenesis (e.g., Ala scanning) and in vitro kinase profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.